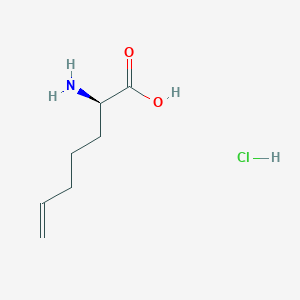
2-(2-fluoro-5-iodophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluoro-5-iodophenyl)acetic acid (FIPA) is a synthetic organic compound that is used in a variety of laboratory experiments. It is a versatile reagent and has been used in a wide range of applications, including synthesis methods, scientific research applications, mechanism of action, and biochemical and physiological effects. FIPA is a valuable tool for scientists, as it can be used to study a variety of biological processes.
科学的研究の応用
2-(2-fluoro-5-iodophenyl)acetic acid has been used in a variety of scientific research applications, including the study of enzyme-catalyzed reactions, protein-protein interactions, and metabolic pathways. It is also used in the study of drug-receptor interactions and the development of new therapeutic agents. 2-(2-fluoro-5-iodophenyl)acetic acid has been used to study the structure and function of a variety of proteins, including G-protein coupled receptors and ion channels.
作用機序
2-(2-fluoro-5-iodophenyl)acetic acid acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. 2-(2-fluoro-5-iodophenyl)acetic acid binds to the enzyme's active site and inhibits its activity, resulting in an increase in the levels of acetylcholine in the brain. This increase in acetylcholine can lead to a variety of physiological effects, including improved cognitive function, increased alertness, and improved mood.
Biochemical and Physiological Effects
2-(2-fluoro-5-iodophenyl)acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function, increased alertness, and improved mood. It has also been shown to inhibit the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain. Additionally, 2-(2-fluoro-5-iodophenyl)acetic acid has been shown to modulate the activity of several other enzymes, including cyclooxygenase and lipoxygenase.
実験室実験の利点と制限
2-(2-fluoro-5-iodophenyl)acetic acid is a versatile reagent that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and can be used to study a variety of biological processes. However, it is important to note that 2-(2-fluoro-5-iodophenyl)acetic acid is a potent inhibitor of acetylcholinesterase and should be used with caution. Additionally, 2-(2-fluoro-5-iodophenyl)acetic acid can be toxic if ingested and should be handled with care.
将来の方向性
The potential applications of 2-(2-fluoro-5-iodophenyl)acetic acid are vast and varied. In the future, 2-(2-fluoro-5-iodophenyl)acetic acid may be used to develop new therapeutic agents for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. It may also be used to study the structure and function of proteins, such as G-protein coupled receptors and ion channels. Additionally, 2-(2-fluoro-5-iodophenyl)acetic acid may be used to study the effects of environmental pollutants on biochemical pathways. Finally, 2-(2-fluoro-5-iodophenyl)acetic acid may be used to study the effects of drugs on biochemical pathways and to develop new drug delivery systems.
合成法
2-(2-fluoro-5-iodophenyl)acetic acid can be synthesized from the reaction of 2-fluoro-5-iodobenzoic acid and acetic anhydride in the presence of a base. The reaction is carried out in a solvent such as dichloromethane, and the product is then purified by recrystallization. The synthesis of 2-(2-fluoro-5-iodophenyl)acetic acid is relatively straightforward and can be completed in a few steps.
特性
IUPAC Name |
2-(2-fluoro-5-iodophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIO2/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3H,4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULLUTVRMLHPLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl (1R,5R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619108.png)
![tert-butyl N-[1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-yl]carbamate](/img/structure/B6619113.png)
![tert-butyl 2-[(3-aminocyclobutyl)(ethyl)amino]acetate](/img/structure/B6619121.png)

![3-[hydroxy(propoxy)phosphoryl]propanoic acid](/img/structure/B6619131.png)
![potassium 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B6619132.png)
![N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine](/img/structure/B6619139.png)
![methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate](/img/structure/B6619158.png)

![tert-butyl 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine-4-carboxylate](/img/structure/B6619166.png)


